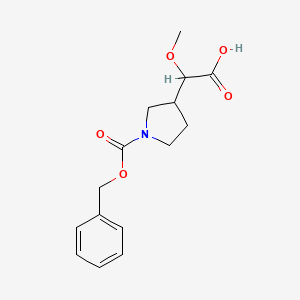

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid

Description

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid is a synthetic pyrrolidine derivative featuring two key substituents:

- A benzyloxy carbonyl (Cbz) group at the pyrrolidine nitrogen, commonly used as a protecting group in peptide synthesis.

This compound’s structural complexity distinguishes it from simpler analogs, influencing its physicochemical properties, reactivity, and applications in medicinal chemistry or organic synthesis.

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |

InChI |

InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-7-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,17,18) |

InChI Key |

UCYIGEIZUNSQQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxycarbonyl group and the methoxyacetic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyloxycarbonyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The methoxyacetic acid moiety may influence its solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs from the provided evidence:

Notes:

- Molecular formula inferred by adding a methoxy group to the compound in .

- **Storage conditions extrapolated from the benzyloxy carbonyl group’s sensitivity to degradation .

- *Hazard statements (skin/eye irritation) inferred from structural similarity to .

Key Observations:

Molecular Weight and Complexity :

- The target compound has the highest molecular weight (~293.3) due to the combined presence of the benzyloxy carbonyl and methoxy groups.

- The compound from , lacking the carbonyl group, is lighter (249.31), highlighting the impact of substituents on molecular mass.

Substituent Effects: The benzyloxy carbonyl group in the target compound and enhances stability during synthetic reactions (e.g., peptide coupling) but may reduce solubility in nonpolar solvents.

Storage and Stability :

Biological Activity

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the benzyloxy and methoxy groups. The compound can be synthesized through various methods, including:

- Formation of Pyrrolidine Derivative : Starting from appropriate precursors, pyrrolidine is synthesized via cyclization reactions.

- Introduction of Benzyloxy Group : This step often involves the use of benzyl chloroformate or similar reagents.

- Methoxy Group Addition : Methoxyacetic acid derivatives can be introduced through esterification reactions.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess comparable properties.

Insecticidal Activity

Research has highlighted the potential of related compounds in controlling insect vectors such as Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. Compounds exhibiting structural similarities have demonstrated larvicidal effects with specific LC50 values indicating their effectiveness in mosquito control strategies .

Cytotoxicity and Safety Profile

In assessing the safety profile, studies have shown that certain derivatives do not exhibit significant cytotoxicity towards human cells at therapeutic concentrations. For example, a related compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells even at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Case Study 1: Insecticidal Evaluation

A recent evaluation focused on the larvicidal activity of related compounds against Aedes aegypti. The study reported specific LC50 values that inform on the effectiveness of these compounds as potential insecticides. The findings suggest that structural modifications, such as the presence of methoxy or benzyloxy groups, can enhance biological activity.

| Compound | LC50 (μM) | LC90 (μM) | Remarks |

|---|---|---|---|

| Compound A | 28.9 ± 5.6 | 162.7 ± 26.2 | Effective against Aedes aegypti |

| Compound B | <10.94 | N/A | Positive control (temephos) |

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of pyrrolidine derivatives, highlighting their effectiveness against various pathogens. The results indicated that specific modifications to the pyrrolidine structure could lead to enhanced antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.